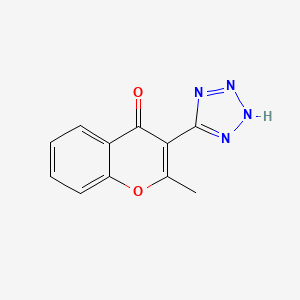
2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a tetrazole ring attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzopyran derivative with azide compounds under suitable conditions, often involving the use of catalysts or specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its biological activity.
Substitution: The tetrazole ring and benzopyran core can participate in substitution reactions with various nucleophiles or electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce different substituents.
Major Products Formed
Scientific Research Applications
2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including epilepsy and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 4-Hydroxy-2-quinolones
- Quinazolino-tetrazoles
Uniqueness
2-Methyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one stands out due to its unique combination of a benzopyran core and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60723-61-7 |
|---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-methyl-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O2/c1-6-9(11-12-14-15-13-11)10(16)7-4-2-3-5-8(7)17-6/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
JCBVLVPQLIWKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



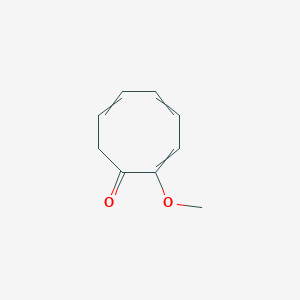
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
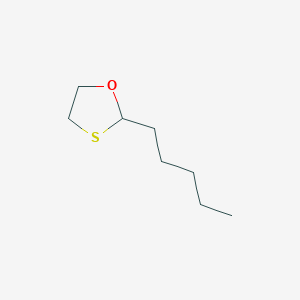
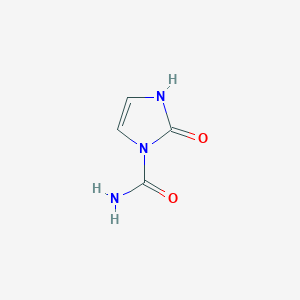
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)


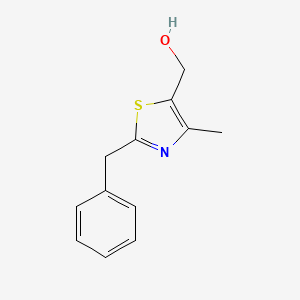
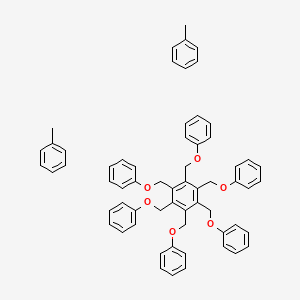
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

